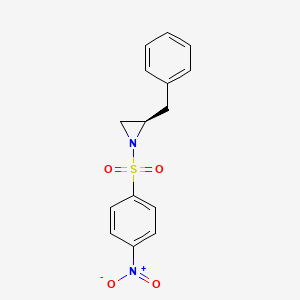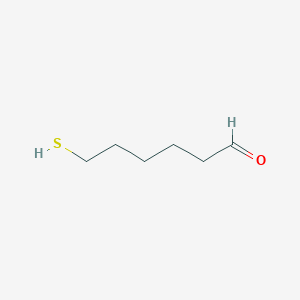![molecular formula C13H13N5S6 B12604337 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 650636-33-2](/img/structure/B12604337.png)
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two thiadiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Potential antimicrobial and anticancer properties due to the presence of thiadiazole groups.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is primarily related to its ability to interact with metal ions and biological targets. The thiadiazole groups can coordinate with metal ions, forming stable complexes that can exhibit catalytic or biological activity. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds also feature a pyridine ring substituted with heterocyclic groups and are used as ligands in coordination chemistry.
2,6-Bis(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)pyridine: Similar in structure but with tetrazole groups instead of thiadiazole groups.
Uniqueness
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is unique due to the presence of thiadiazole groups, which impart distinct chemical and biological properties. The sulfur atoms in the thiadiazole rings can participate in various chemical reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
650636-33-2 |
|---|---|
Molekularformel |
C13H13N5S6 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-[[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H13N5S6/c1-19-10-15-17-12(23-10)21-6-8-4-3-5-9(14-8)7-22-13-18-16-11(20-2)24-13/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
MMGJKSBDVMFLEH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NN=C(S1)SCC2=NC(=CC=C2)CSC3=NN=C(S3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B12604282.png)

![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile](/img/structure/B12604303.png)
![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)



![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)


